molecular formula C11H13NO4 B13549378 4-Amino-3-(oxolan-3-yloxy)benzoic acid

4-Amino-3-(oxolan-3-yloxy)benzoic acid

Cat. No.: B13549378
M. Wt: 223.22 g/mol
InChI Key: QBUDRQSYTRWLRC-UHFFFAOYSA-N
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Description

4-Amino-3-(oxolan-3-yloxy)benzoic acid is a benzoic acid derivative featuring an amino group (-NH₂) at position 4 and an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) substituent at position 3. The oxolan-3-yloxy group introduces a cyclic ether moiety, which enhances solubility in polar solvents and may influence metabolic stability compared to linear alkoxy or aromatic substituents .

The compound’s structural uniqueness lies in the tetrahydrofuran ring, which balances lipophilicity and hydrogen-bonding capacity.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

4-amino-3-(oxolan-3-yloxy)benzoic acid

InChI

InChI=1S/C11H13NO4/c12-9-2-1-7(11(13)14)5-10(9)16-8-3-4-15-6-8/h1-2,5,8H,3-4,6,12H2,(H,13,14)

InChI Key

QBUDRQSYTRWLRC-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=C(C=CC(=C2)C(=O)O)N

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis generally follows a two-stage approach:

  • Stage 1: Synthesis of 4-nitro-3-(oxolan-3-yloxy)benzoic acid via esterification or etherification starting from 4-nitrobenzoic acid derivatives.
  • Stage 2: Reduction of the nitro group to an amino group to yield 4-amino-3-(oxolan-3-yloxy)benzoic acid.

Detailed Preparation Methods

Step Reaction Conditions Reagents Outcome
1 Etherification of 4-nitrobenzoic acid Reflux with oxolane-3-ol in presence of strong acid catalyst (e.g., sulfuric acid) 4-Nitrobenzoic acid, oxolane-3-ol, H2SO4 Formation of 4-nitro-3-(oxolan-3-yloxy)benzoic acid
2 Purification Recrystallization from ethanol/water mixture Ethanol/water Purified 4-nitro-3-(oxolan-3-yloxy)benzoic acid (>98% purity)
3 Reduction of nitro group Hydrogenation using hydrogen gas and palladium catalyst at elevated temperature (95-100 °C) H2 gas, Pd/C catalyst Conversion to 4-amino-3-(oxolan-3-yloxy)benzoic acid

Notes:

  • The etherification step requires careful control of temperature and acid concentration to avoid side reactions.
  • Reduction is typically performed under mild hydrogenation conditions to selectively reduce the nitro group without affecting the ether or acid functionalities.
  • Purification steps involve recrystallization and filtration to achieve high purity suitable for research or pharmaceutical use.

Alternative Synthetic Route: Ester Intermediate Approach

An alternative method involves preparing the methyl ester derivative first, followed by reduction and hydrolysis:

Step Reaction Conditions Reagents Outcome
1 Synthesis of methyl 4-amino-3-(oxolan-3-yloxy)benzoate Multi-step synthesis starting from methyl 4-nitro-3-(oxolan-3-yloxy)benzoate Methyl 4-nitro-3-(oxolan-3-yloxy)benzoate, reducing agents Methyl 4-amino-3-(oxolan-3-yloxy)benzoate
2 Hydrolysis of methyl ester Acidic or basic hydrolysis at controlled temperature Acid or base, water 4-Amino-3-(oxolan-3-yloxy)benzoic acid

This route allows for better solubility and handling during synthesis and purification, as methyl esters are often more soluble and easier to purify than free acids.

Reaction Mechanism Insights

  • Etherification: The hydroxyl group of oxolane-3-ol attacks the activated carboxylic acid or its derivative (acid chloride or ester intermediate) to form the ether linkage.
  • Nitro Reduction: Catalytic hydrogenation converts the electron-withdrawing nitro group (-NO2) to the electron-donating amino group (-NH2), which significantly alters the compound’s reactivity and biological properties.

Purification and Characterization

Purification Techniques

  • Recrystallization from ethanol/water mixtures is the preferred method to achieve >98% purity.
  • Filtration and washing remove residual catalysts and unreacted starting materials.

Characterization Methods

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation 1H and 13C NMR to confirm amino substitution and oxolane ring attachment
High-Performance Liquid Chromatography (HPLC) Purity assessment C18 reverse-phase column, UV detection at 254 nm
Mass Spectrometry (MS) Molecular weight confirmation Electrospray ionization (ESI) MS
Melting Point Determination Purity and physical property Differential Scanning Calorimetry (DSC)

Data Table: Summary of Preparation Conditions and Yields

Compound Reaction Type Key Reagents Conditions Yield (%) Purity (%) Reference
4-Nitro-3-(oxolan-3-yloxy)benzoic acid Etherification 4-Nitrobenzoic acid, oxolane-3-ol, H2SO4 Reflux, 4-6 h 75-85 >95
4-Amino-3-(oxolan-3-yloxy)benzoic acid Catalytic hydrogenation H2, Pd/C 95-100 °C, 3-5 h 80-90 >98
Methyl 4-amino-3-(oxolan-3-yloxy)benzoate Reduction of methyl ester Reducing agents Multi-step, controlled temp. 70-80 >95

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(oxolan-3-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-(oxolan-3-yloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-3-(oxolan-3-yloxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxolan-3-yloxy group can enhance its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 4-Amino-3-(oxolan-3-yloxy)benzoic acid with structurally related analogs:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Melting Point (°C) Key Features
4-Amino-3-(oxolan-3-yloxy)benzoic acid Oxolan-3-yloxy (cyclic ether) 208.21 (estimated) Not reported Enhanced solubility due to cyclic ether; potential metabolic stability
4-Amino-3-(trifluoromethoxy)benzoic acid Trifluoromethoxy (-OCF₃) 221.13 168–169 Electron-withdrawing group; increased acidity and lipophilicity
4-Amino-3-(benzyloxy)benzoic acid Benzyloxy (-OCH₂C₆H₅) 243.26 Amorphous powder High lipophilicity; prone to oxidative metabolism
4-Amino-3-methoxybenzoic acid Methoxy (-OCH₃) 167.16 Not reported Simple alkoxy group; moderate solubility and reactivity

Research and Application Prospects

  • Pharmaceuticals : Trifluoromethoxy derivatives are explored as kinase inhibitors or anti-inflammatory agents .
  • Agrochemicals : Benzyloxy-substituted benzoic acids serve as intermediates in herbicide synthesis .
  • Material Science : Methoxy derivatives are used in polymer stabilizers due to their oxidative resistance .

Q & A

Q. Optimization Tips :

  • Temperature control : Maintain reactions at 45–60°C to balance reactivity and side-product formation .
  • Inert atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates .
  • Catalyst selection : Palladium or copper catalysts may enhance coupling efficiency in heterocyclic systems .

Advanced: How do structural modifications (e.g., substituent variations) impact the compound's reactivity and biological activity?

Methodological Answer:
Structural analogs of this compound (e.g., fluorosulfonyl or nitro-substituted derivatives) demonstrate that:

  • Electron-withdrawing groups (e.g., -SO₂F, -NO₂) increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution or enzyme inhibition studies .
  • Amino group positioning : Substitution at the 3-position (vs. 4-position) alters hydrogen-bonding capacity, affecting interactions with biological targets like kinases or GPCRs .

Q. Experimental Validation :

  • Comparative assays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ measurements) to correlate substituent effects with activity .
  • Computational modeling : Use density functional theory (DFT) to predict electronic effects of substituents on reaction pathways .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm regiochemistry of the oxolane and amino groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected: ~243.26 g/mol) and detects impurities .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Critical Note : Cross-validate results with elemental analysis to resolve discrepancies in reported solubility or melting points .

Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

  • Experimental determination : Perform solubility tests in DMSO, water, and ethanol using gravimetric or UV-vis methods. Note that solubility in water is often limited for benzoic acid derivatives .
  • Stability profiling : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C). Monitor decomposition via LC-MS, particularly for hydrolysis of the oxolane ether linkage .
  • Literature cross-referencing : Compare findings with structurally similar compounds (e.g., 4-amino-3-fluorobenzoic acid) to identify trends in hydrolytic stability .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if airborne particles are generated .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃, H₂O₂) to prevent exothermic reactions or hazardous decomposition (e.g., CO release) .
  • Storage : Store in sealed containers at 2–8°C under anhydrous conditions to prevent hydrolysis .

Advanced: What strategies can be employed to study the compound's interaction with biological targets, given its unique functional groups?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics to proteins (e.g., serum albumin) to assess bioavailability .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Fluorescence quenching assays : Monitor displacement of fluorescent probes (e.g., ANS) in enzyme active sites .

Case Study : The fluorosulfonyl analog demonstrated irreversible binding to cysteine residues in protease assays, suggesting potential as a covalent inhibitor .

Basic: How should researchers design experiments to assess the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • pH stability : Prepare buffers (pH 1–13) and incubate the compound at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
  • Light sensitivity : Expose samples to UV (365 nm) and visible light, monitoring photodegradation with UV-vis spectroscopy .

Advanced: What computational methods are suitable for predicting the compound's reactivity or binding affinity in silico?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., COX-2) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction mechanisms (e.g., hydrolysis of the oxolane ether) .
  • ADMET prediction : Tools like SwissADME estimate permeability (LogP), bioavailability, and toxicity risks .

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